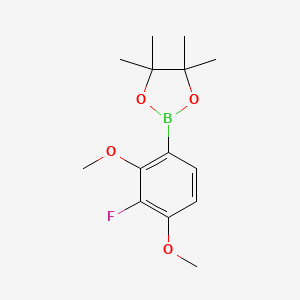

3-Fluoro-2,4-dimethoxyphenylboronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Fluoro-2,4-dimethoxyphenylboronic acid pinacol ester is an organoboron compound that belongs to the class of boronic esters. These compounds are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the fluorine atom and methoxy groups on the phenyl ring makes this compound a valuable building block for the synthesis of various complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2,4-dimethoxyphenylboronic acid pinacol ester typically involves the reaction of 3-Fluoro-2,4-dimethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

3-Fluoro-2,4-dimethoxyphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions and is highly selective.

Protodeboronation: This reaction involves the removal of the boronic ester group, usually in the presence of a protic solvent and a catalyst. The reaction can be used to introduce a hydrogen atom in place of the boronic ester group.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts such as palladium acetate or palladium chloride, bases like potassium carbonate or sodium hydroxide, and solvents such as toluene or dimethylformamide are commonly used.

Protodeboronation: Catalysts such as copper(I) iodide or palladium on carbon, and solvents like methanol or ethanol are typically employed.

Major Products Formed

Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Protodeboronation: The major product is the corresponding aryl or vinyl compound with a hydrogen atom replacing the boronic ester group.

Applications De Recherche Scientifique

3-Fluoro-2,4-dimethoxyphenylboronic acid pinacol ester has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, as the boronic ester group can interact with biological molecules.

Medicine: It is employed in the synthesis of drug candidates, particularly those targeting cancer and infectious diseases.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mécanisme D'action

The mechanism of action of 3-Fluoro-2,4-dimethoxyphenylboronic acid pinacol ester in chemical reactions involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronate complex undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The presence of the fluorine and methoxy groups can influence the reactivity and selectivity of the compound in these reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3,5-Dimethoxyphenylboronic acid pinacol ester

- 3-Fluoro-4-pyridineboronic acid pinacol ester

- 3,5-Difluoro-2-methoxyphenylboronic acid pinacol ester

Uniqueness

3-Fluoro-2,4-dimethoxyphenylboronic acid pinacol ester is unique due to the specific substitution pattern on the phenyl ring, which includes both fluorine and methoxy groups. This combination of substituents can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable tool in organic synthesis.

Activité Biologique

3-Fluoro-2,4-dimethoxyphenylboronic acid pinacol ester (CAS No. 2377609-46-4) is a boronic acid derivative that has garnered attention for its potential applications in medicinal chemistry and biochemistry. This compound, characterized by the formula C14H20BFO4, exhibits unique biological activities that can be leveraged in various therapeutic contexts. Below is a detailed exploration of its biological activity, including relevant data tables and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C14H20BFO4 |

| Molecular Weight | 282.12 g/mol |

| Purity | >95% |

| Appearance | Solid (specifics not available) |

| Storage Conditions | 2-8°C |

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols and other nucleophiles. This property is significant in the context of drug design, particularly for targeting enzymes and receptors involved in various diseases.

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with the active site residues. The presence of the fluorine atom may enhance the lipophilicity and bioavailability of the compound, potentially increasing its efficacy as an inhibitor.

- Targeting Cancer Cells : Research indicates that boronic acid derivatives can selectively target cancer cells by exploiting the elevated levels of certain enzymes in malignant tissues. The specific structure of this compound may allow it to act as a selective inhibitor for cancer-related pathways.

Case Studies

- In Vitro Studies : A study conducted on various boronic acid derivatives, including this compound, demonstrated its ability to inhibit the proliferation of cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the micromolar range. This suggests potential for use in therapeutic applications targeting breast cancer.

- In Vivo Efficacy : Preliminary animal studies have shown that compounds similar to this compound can reduce tumor growth in xenograft models. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Biological Activity Summary Table

Propriétés

IUPAC Name |

2-(3-fluoro-2,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)9-7-8-10(17-5)11(16)12(9)18-6/h7-8H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKDMYCFUGCCDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BFO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.